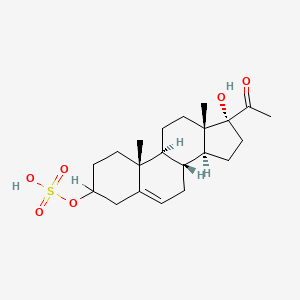

17-Hydroxypregnenolone sulfate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

28901-70-4 |

|---|---|

Fórmula molecular |

C21H32O6S |

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15?,16-,17+,18+,19+,20+,21+/m1/s1 |

Clave InChI |

OMOKWYAQVYBHMG-QUPIPBJSSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C)C)O |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

Otros números CAS |

28901-70-4 2477-77-2 |

Descripción física |

Solid |

Sinónimos |

17 alpha-hydroxypregnenolone sulfate 17-hydroxypregnenolone 3-sulfate 17-hydroxypregnenolone sulfate |

Origen del producto |

United States |

Biosynthesis and Enzymology of 17 Hydroxypregnenolone Sulfate

The generation of 17-hydroxypregnenolone sulfate (B86663) is a critical juncture in steroid metabolism, branching from the initial steps of steroid synthesis. Its production is not only a marker of adrenal and gonadal function but also a testament to the coordinated action of specific enzymes. researchgate.net There are two primary pathways for its synthesis: the direct hydroxylation of an already sulfated precursor and the sulfation of a previously hydroxylated steroid.

Precursor Substrates and Enzymatic Conversions

The formation of 17-hydroxypregnenolone sulfate involves specific enzymatic modifications of precursor steroids. These conversions are crucial for directing the flow of intermediates through the steroidogenic pathways.

One major pathway for the biosynthesis of this compound involves the direct hydroxylation of pregnenolone (B344588) sulfate. researchgate.net This reaction is catalyzed by the enzyme Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). researchgate.netebi.ac.uk In this pathway, pregnenolone sulfate serves as the substrate for CYP17A1, which introduces a hydroxyl group at the 17α position. researchgate.net Studies have indicated that the conversion of pregnenolone sulfate to this compound is a significant metabolic route. researchgate.net This "sulfate pathway" or "shunt pathway" allows for the production of sulfated steroids without the necessity of a free steroid intermediate.

Alternatively, this compound can be formed through the sulfoconjugation of 17-hydroxypregnenolone. researchgate.net This reaction is mediated by the enzyme sulfotransferase type 2A1 (SULT2A1). oup.comoup.com In this pathway, 17-hydroxypregnenolone, which is itself produced from the hydroxylation of pregnenolone by CYP17A1, undergoes sulfation. nih.govscielo.br SULT2A1 transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of 17-hydroxypregnenolone. oup.com This pathway represents the "classical" route where the steroid nucleus is first modified before sulfation.

Key Enzymes and Their Roles

The biosynthesis of this compound is dependent on the precise action of several key enzymes. These proteins, located in specific subcellular compartments, work in concert to ensure the efficient production of this and other steroid hormones.

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in steroidogenesis. mdpi.comnih.gov It exhibits both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov Its 17α-hydroxylase function is essential for the production of glucocorticoids and sex steroids. scielo.br In the context of this compound biosynthesis, CYP17A1 catalyzes the hydroxylation of both pregnenolone and pregnenolone sulfate at the C17 position. researchgate.netnih.gov The enzyme's ability to act on both free and sulfated substrates underscores its versatility in the adrenal cortex. researchgate.net The activity of CYP17A1 can be allosterically regulated by other proteins, such as cytochrome b5, which can enhance its 17,20-lyase activity. oup.com

SULT2A1 is a cytosolic enzyme responsible for the sulfation of various steroids, including dehydroepiandrosterone (B1670201) (DHEA), pregnenolone, and 17-hydroxypregnenolone. oup.comoup.comnih.gov This enzyme is highly expressed in the adrenal zona reticularis. oup.com Its primary function is to increase the water solubility of steroids, effectively trapping them within the cell or facilitating their transport in the circulation. mdpi.com SULT2A1 catalyzes the transfer of a sulfonate group to the 3β-hydroxyl group of its steroid substrates, a crucial step in the formation of steroid sulfates like this compound. oup.com The expression and activity of SULT2A1 are critical in determining the balance between free steroids and their sulfated counterparts. oup.com

The steroidogenic acute regulatory protein (StAR) is a mitochondrial phosphoprotein that mediates the rate-limiting step in steroid hormone production: the transfer of cholesterol from the outer to the inner mitochondrial membrane. portlandpress.comnih.gov While not directly involved in the conversion of pregnenolone or its derivatives, StAR is essential for the initial step of all steroidogenesis, which is the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (CYP11A1). scielo.brnih.gov By controlling the availability of the ultimate precursor for all steroid hormones, StAR indirectly influences the entire steroidogenic cascade, including the subsequent formation of 17-hydroxypregnenolone and its sulfated form. nih.govportlandpress.com

Cytochrome b5 (CYB5) Modulation of CYP17A1 Activity

Cytochrome b5 (CYB5) is a small hemoprotein that significantly influences the activity of cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme responsible for both 17α-hydroxylase and 17,20-lyase activities. oup.comnih.govresearchgate.net While CYP17A1's 17α-hydroxylase activity converts pregnenolone and progesterone (B1679170) to their 17α-hydroxylated products, its 17,20-lyase activity is essential for the subsequent production of androgens. nih.govwashington.edu

Research indicates that CYB5 acts as an allosteric effector, specifically enhancing the 17,20-lyase activity of CYP17A1. oup.comuniprot.org This modulation is crucial for the efficient conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA). researchgate.net The interaction between CYB5 and CYP17A1 is thought to promote a conformational change in CYP17A1 that favors the lyase reaction. researchgate.netwashington.edu This is supported by findings that CYB5 increases the Vmax (maximum reaction velocity) of the 17,20-lyase reaction with little to no effect on the 17α-hydroxylation step. uniprot.orgnih.gov

The mechanism of this enhancement involves improving the coupling of NADPH consumption to product formation, making the use of reducing equivalents more efficient for androgen production. nih.govacs.org Studies have shown that in the absence of CYB5, the 17,20-lyase reaction is poorly coupled, whereas the presence of CYB5 markedly increases the formation of DHEA from 17-hydroxypregnenolone. nih.govacs.org The interaction is mediated by specific residues on both proteins, with residues E48 and E49 on CYB5 being critical for this allosteric regulation. oup.comnih.govnih.gov Mutations in the CYB5A gene can lead to isolated 17,20-lyase deficiency, highlighting the essential role of CYB5 in androgen biosynthesis. oup.comnih.gov

Table 1: Effect of Cytochrome b5 on CYP17A1 17,20-Lyase Activity

| Substrate | Condition | Product Formation | Coupling Efficiency |

| 17-hydroxypregnenolone | Without CYB5 | Low | 6% nih.gov |

| 17-hydroxypregnenolone | With CYB5 | Markedly Increased | 44% nih.gov |

Cellular and Tissue Localization of Synthesis

The synthesis of 17-hydroxypregnenolone and its subsequent sulfated form is localized to specific tissues and cellular compartments equipped with the necessary steroidogenic enzymes.

Adrenal Gland (Zona Fasciculata, Zona Reticularis)

The adrenal cortex is a primary site of 17-hydroxypregnenolone synthesis. nih.govoncohemakey.com Specifically, the enzyme CYP17A1, which catalyzes the 17α-hydroxylation of pregnenolone, is located in the zona fasciculata and zona reticularis of the adrenal cortex. researchgate.netnih.govobgynkey.com The zona fasciculata is primarily responsible for the production of glucocorticoids, such as cortisol, for which 17-hydroxypregnenolone is a key precursor. oncohemakey.comobgynkey.com In this zone, 17-hydroxypregnenolone is further metabolized to 17-hydroxyprogesterone. nih.govoncohemakey.com

The zona reticularis is the main site of adrenal androgen production, where 17-hydroxypregnenolone is converted to DHEA by the 17,20-lyase activity of CYP17A1. nih.govobgynkey.com The expression of both CYP17A1 and its allosteric modulator, cytochrome b5, in the zona reticularis facilitates this pathway. researchgate.netnih.gov While both the zona fasciculata and zona reticularis can produce 17-hydroxypregnenolone, its conversion to androgens is predominant in the zona reticularis. nih.gov Studies have shown that while DHEA and its sulfated form (DHEAS) are found in higher concentrations in the zona reticularis, 17-hydroxypregnenolone and its sulfate are present in similar amounts in both the zona fasciculata and zona reticularis. nih.gov The zona glomerulosa, the outermost layer of the adrenal cortex, lacks CYP17A1 activity and therefore cannot synthesize 17-hydroxylated steroids like 17-hydroxypregnenolone. oncohemakey.comobgynkey.com

Gonadal Production

The gonads, namely the testes and ovaries, are also significant sites of 17-hydroxypregnenolone synthesis, as they express CYP17A1. ebi.ac.ukoup.comresearchgate.nettaylorandfrancis.com In the testes, 17-hydroxypregnenolone is a crucial intermediate in the biosynthesis of testosterone (B1683101). mdpi.com The Δ5 pathway, which proceeds through 17-hydroxypregnenolone and DHEA, is the preferred route for testosterone production in human fetal testes. mdpi.com Studies have shown that the conversion of 17-hydroxypregnenolone to DHEA is significantly more efficient than the conversion of 17-hydroxyprogesterone to androstenedione (B190577) in fetal testicular tissue. mdpi.com

In the ovaries, 17-hydroxypregnenolone is a precursor for the synthesis of estrogens. While detailed information specifically on this compound in the context of ovarian production is less abundant in the provided search results, the presence of the necessary enzymes for its formation and further metabolism is established.

Central Nervous System Synthesis (Neurosteroid Context)

The brain is recognized as a steroidogenic organ capable of de novo synthesis of so-called neurosteroids. nih.govcardiff.ac.uk The synthesis of pregnenolone, the precursor to 17-hydroxypregnenolone, occurs in the central nervous system (CNS). nih.govnih.gov The enzyme CYP17A1 has been identified in the brain, allowing for the local conversion of pregnenolone to 17-hydroxypregnenolone. nih.govcardiff.ac.ukportlandpress.com This local synthesis is significant as these neurosteroids can modulate neuronal function directly, for instance, by interacting with neurotransmitter receptors. nih.govcardiff.ac.ukportlandpress.com Studies using frog hypothalamic explants have demonstrated the biosynthesis of 17-hydroxypregnenolone, which can be stimulated by various factors, indicating a regulated process within the CNS. researchgate.net Furthermore, 17-hydroxypregnenolone has been identified along with its esterified forms in rat retinas, suggesting steroidogenic activity in neuronal cells. nih.gov

Regulatory Mechanisms of Biosynthesis

The biosynthesis of 17-hydroxypregnenolone is tightly regulated to meet the physiological demands of the body.

Adrenocorticotropic Hormone (ACTH) Regulation

Adrenocorticotropic hormone (ACTH), secreted by the pituitary gland, is the primary regulator of glucocorticoid and adrenal androgen synthesis in the zona fasciculata and zona reticularis. nih.govoncohemakey.comnih.gov ACTH stimulates the adrenal cortex by binding to its receptors, leading to an increase in the synthesis of steroid hormones. clinical-laboratory-diagnostics.com This stimulation acutely increases the production of pregnenolone from cholesterol, which is the initial rate-limiting step in steroidogenesis. clinical-laboratory-diagnostics.com Consequently, the increased availability of pregnenolone drives the synthesis of its downstream products, including 17-hydroxypregnenolone. clinical-laboratory-diagnostics.commayocliniclabs.com

Studies have shown that ACTH administration leads to a rapid increase in plasma levels of adrenal steroids, including 17-hydroxypregnenolone. oncohemakey.comnih.gov In vitro studies using human adrenal cells have confirmed that ACTH stimulation significantly increases the production of this compound. nih.gov The regulatory effect of ACTH is mediated through the hypothalamic-pituitary-adrenal (HPA) axis, which responds to circadian rhythms and stress. nih.gov Chronic stimulation by ACTH can lead to hyperplasia of the zona fasciculata and zona reticularis, increasing their secretory capacity. clinical-laboratory-diagnostics.com Conversely, a deficiency in ACTH results in atrophy of these zones. nih.govclinical-laboratory-diagnostics.com

Hypothalamic-Pituitary-Adrenal Axis Interactions

The synthesis and secretion of this compound are intricately linked with the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis plays a crucial role in regulating steroidogenesis through the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). mdpi.comclinical-laboratory-diagnostics.com ACTH then acts on the adrenal cortex to stimulate the production of various steroid hormones. mdpi.comclinical-laboratory-diagnostics.com

Research indicates that ACTH is a major regulator of the synthesis of Δ5-steroid sulfates, including this compound. researchgate.netoup.com Studies have demonstrated that ACTH stimulation leads to a prominent and acute increase in the production of pregnenolone sulfate (PregS), a direct precursor to this compound. oup.com This suggests that PregS could serve as a biomarker for the acute adrenal response to ACTH stimulation. oup.com In the adrenal gland, the production of this compound represents a metabolic branch point where nascent 17α-hydroxypregnenolone can either be further processed by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) or sulfated by sulfotransferase type 2A1 (SULT2A1). oup.com

In conditions of stress, the fetal HPA axis is activated, leading to increased ACTH and subsequent elevations in steroid precursors, including 17-hydroxypregnenolone. mdpi.com Similarly, in preterm infants, who may experience significant stress, levels of 17-hydroxypregnenolone can be notably high. mdpi.comtestcatalog.org This overproduction of steroid precursors is a response to the ACTH-driven attempt to stimulate adrenal steroidogenesis, particularly when downstream enzyme activity, such as 21-hydroxylase, is decreased. mdpi.com

The interplay between the HPA axis and this compound is further highlighted in certain pathological conditions. For instance, in congenital adrenal hyperplasia (CAH) resulting from 21-hydroxylase deficiency, the lack of negative feedback from cortisol leads to chronic overstimulation of the adrenal cortex by ACTH. mdpi.com This results in the accumulation of steroid precursors, including 17-hydroxypregnenolone, which are then shunted towards the synthesis of other androgens. mdpi.com

Table 1: Influence of ACTH on Adrenal Steroid Production

| Steroid | Response to Acute ACTH Stimulation | Regulatory Significance |

| Pregnenolone Sulfate (PregS) | Prominent acute increase. oup.com | Can be used to assess the acute adrenal response to ACTH. oup.com |

| This compound | Production is influenced by ACTH-driven precursor availability. researchgate.netoup.com | Serves as a marker in conditions with HPA axis dysregulation like CAH. researchgate.net |

| Dehydroepiandrosterone Sulfate (DHEAS) | Considered to have ACTH as a major regulator of its synthesis. researchgate.net | A key adrenal androgen precursor. |

| Cortisol | Production is stimulated by ACTH. clinical-laboratory-diagnostics.com | The primary glucocorticoid providing negative feedback to the HPA axis. mdpi.com |

Post-Translational Regulation of Steroidogenic Enzymes

The enzymatic activities responsible for the biosynthesis of this compound are subject to post-translational regulation, which provides a rapid mechanism for modulating steroid production without altering gene expression. nih.govclinicalgate.com The key enzymes in this pathway are cytochrome P450 17A1 (CYP17A1) and sulfotransferase 2A1 (SULT2A1). oup.commedlineplus.gov

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.gov The 17α-hydroxylase activity of CYP17A1 converts pregnenolone to 17α-hydroxypregnenolone. medlineplus.govmedlineplus.gov This intermediate can then be sulfated by SULT2A1 to form this compound. oup.com Alternatively, CYP17A1 can directly hydroxylate pregnenolone sulfate to this compound. researchgate.netfrontiersin.orgacs.orgacs.org

The 17,20-lyase activity of CYP17A1, which converts 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA), is allosterically regulated by cytochrome b5 (b5), another protein in the endoplasmic reticulum. nih.govtaylorandfrancis.comoncohemakey.com The presence of cytochrome b5 enhances the 17,20-lyase reaction rate by an order of magnitude, thereby influencing the metabolic fate of 17α-hydroxypregnenolone. nih.gov This modulation of CYP17A1's lyase activity is a critical control point in determining the ratio of C19 steroids (like DHEA) to C21 steroids. hmdb.ca

Phosphorylation is another important post-translational modification that regulates steroidogenic enzyme activity. taylorandfrancis.com Human CYP17A1 can be phosphorylated on serine and threonine residues by a cAMP-dependent protein kinase, and this phosphorylation has been shown to increase its 17,20-lyase activity. taylorandfrancis.com This mechanism provides a means for hormonal signals that elevate intracellular cAMP, such as ACTH, to rapidly influence the direction of steroid synthesis.

The regulation of steroidogenesis is a multi-layered process that includes transcriptional control, the import of proteins into mitochondria, electron transfer from NADPH, and the subcellular localization of enzymes, in addition to post-translational modifications. clinicalgate.com These regulatory mechanisms ensure a finely tuned production of steroid hormones in response to physiological demands.

Table 2: Key Enzymes and Regulatory Factors in this compound Biosynthesis

| Enzyme/Factor | Function | Post-Translational Regulation |

| CYP17A1 | Catalyzes 17α-hydroxylation of pregnenolone and pregnenolone sulfate; also possesses 17,20-lyase activity. medlineplus.govwikipedia.orgfrontiersin.org | - Allosteric regulation of 17,20-lyase activity by cytochrome b5. nih.govtaylorandfrancis.com - Phosphorylation by cAMP-dependent protein kinase increases 17,20-lyase activity. taylorandfrancis.com |

| SULT2A1 | Catalyzes the sulfation of 17α-hydroxypregnenolone to form this compound. oup.comnih.gov | Regulation primarily through gene expression and substrate availability. |

| Cytochrome b5 | Enhances the 17,20-lyase activity of CYP17A1. nih.govtaylorandfrancis.comoncohemakey.com | Its expression can be regulated, influencing CYP17A1 activity. clinicalgate.com |

| cAMP-dependent protein kinase | Phosphorylates CYP17A1, increasing its 17,20-lyase activity. taylorandfrancis.com | Activated by second messenger signaling pathways. |

Metabolic Fate and Interconversions of 17 Hydroxypregnenolone Sulfate

Pathways of Further Metabolism

17-Hydroxypregnenolone sulfate (B86663) is a significant metabolite within the sulfated pathway of steroidogenesis. Its formation and subsequent conversion are crucial for the production of various downstream steroids. The primary route for its synthesis is the 17α-hydroxylation of pregnenolone (B344588) sulfate, a reaction catalyzed by the enzyme CYP17A1. frontiersin.orgacs.org This conversion has been demonstrated in vitro using human fetal testicular homogenates and hyperplastic adrenal tissue. acs.orgoup.comumich.edu

Once formed, 17-hydroxypregnenolone sulfate can be further metabolized. Studies involving the injection of radiolabeled pregnenolone sulfate into a patient with an adrenal carcinoma led to the identification of several urinary metabolites, including 17α-hydroxypregnenolone 3-sulfate, pregnenediol (B129514) 3-sulfate, dehydroisoandrosterone sulfate (DHEAS), and androstenediol (B1197431) 3-sulfate. oup.comoup.com Similarly, incubations of doubly labeled pregnenolone sulfate with neoplastic human adrenal tissue homogenates yielded 17α-hydroxypregnenolone-3H sulfate-35S and pregnenediol-3H 3-sulfate-35S. oup.comoup.com

The conversion of this compound to DHEAS, however, is a subject of some debate. While the "sulfated pathway" proposes a direct conversion from pregnenolone sulfate to this compound and then to DHEAS, some experimental evidence presents a more complex picture. oup.com For instance, in vitro studies using homogenates from human virilizing adrenal tumors showed a proficient 17-hydroxylation of pregnenolone sulfate but no significant subsequent synthesis of DHEAS. oup.com A study using bovine P450 17A1 also did not observe the enzymatic conversion of this compound to DHEAS. oup.com Research on individuals with steroid sulfatase deficiency (STSD) indicates that 17α-hydroxy-pregnenolone-3-sulfate is primarily biosynthesized from its precursor, pregnenolone sulfate. nih.govresearchgate.net

These findings suggest that while a direct pathway for the metabolism of sulfated steroids exists, the efficiency of specific steps, such as the conversion to DHEAS, may vary depending on the tissue and its physiological or pathological state.

Table 1: Observed Metabolites from Pregnenolone Sulfate Metabolism

| Precursor | Experimental System | Identified Sulfated Metabolites | Reference |

|---|---|---|---|

| Pregnenolone-3H sulfate-35S | Human Adrenal Carcinoma (in vivo) | Pregnenediol 3-sulfate, 17α-hydroxypregnenolone 3-sulfate, Pregnenetriol 3-sulfate, Dehydroisoandrosterone sulfate, Androstenediol 3-sulfate | oup.comoup.com |

| Pregnenolone-3H sulfate-35S | Neoplastic Human Adrenal Tissue (in vitro) | 17α-hydroxypregnenolone-3H sulfate-35S, Pregnenediol-3H 3-sulfate-35S | oup.comoup.com |

| Pregnenolone-7-3H-sulfate-35S | Human Fetal Testicular Homogenate (in vitro) | 17α-hydroxypregnenolone sulfate | umich.edu |

Relationship with Unconjugated Steroids

The metabolic fate of this compound is intrinsically linked to its unconjugated form, 17-hydroxypregnenolone. The balance between the sulfated and unconjugated pools is maintained by the opposing actions of sulfotransferases (SULTs) and steroid sulfatase (STS). nih.gov

This compound can be formed through two main routes: directly from pregnenolone sulfate via the sulfated pathway, or by the sulfation of free 17-hydroxypregnenolone. researchgate.netresearchgate.net This latter process, known as peripheral sulfoconjugation, is catalyzed by sulfotransferase enzymes, such as SULT2A1 in the adrenal glands, which attaches a sulfate group to the 3β-hydroxyl position of the steroid. oup.comoup.com

Evidence strongly supports the existence of two parallel steroidogenic pathways: one for unconjugated steroids and another for their sulfated counterparts. nih.govresearchgate.net Studies have shown that the conversion of pregnenolone sulfate to this compound is a major biosynthetic pathway. researchgate.net In circulation, the levels of this compound are found to be approximately three times higher than those of free 17-hydroxypregnenolone across various study groups, highlighting the significance of the sulfated form as a circulating reservoir. researchgate.net

The interconversion between the two forms allows the body to regulate the availability of active, unconjugated steroids. Sulfation increases water solubility, facilitating transport in the bloodstream and creating a reserve pool of precursors that can be activated upon removal of the sulfate group. frontiersin.orgnih.gov

Table 2: Comparison of Circulating Sulfated and Unconjugated Steroid Levels

| Steroid Pair | Observation | Implication | Reference |

|---|---|---|---|

| This compound (17-PregS) vs. 17-Hydroxypregnenolone (17-Preg) | Serum levels of 17-PregS are approximately three times higher than free 17-Preg. | Suggests that sulfation is a major process and 17-PregS acts as a significant circulating reservoir. | researchgate.net |

| Dehydroepiandrosterone (B1670201) Sulfate (DHEAS) vs. Dehydroepiandrosterone (DHEA) | DHEAS concentrations in human serum are substantially higher (e.g., 100-fold) than those of DHEA. | Indicates that DHEA sulfation is the predominant direction in circulation under normal physiology. | oup.comnih.gov |

Hydrolysis by Steroid Sulfatase (STS)

The conversion of this compound back to its biologically active, unconjugated form is accomplished through hydrolysis, a reaction catalyzed by the enzyme steroid sulfatase (STS). frontiersin.org STS is a crucial enzyme in steroid metabolism, as it cleaves the sulfate ester bond from a variety of sulfated steroids, thereby regulating the local availability of active hormones in target tissues. nih.gov

STS is a membrane-associated enzyme primarily located in the rough endoplasmic reticulum, though it has also been identified in other cellular compartments. frontiersin.org It is expressed in numerous tissues, with particularly high expression in the placenta. frontiersin.org The action of STS is not limited to this compound; it also acts on other key sulfated steroids like DHEAS and estrone (B1671321) sulfate. nih.gov

The importance of STS is underscored by the genetic disorder steroid sulfatase deficiency (STSD). Individuals with STSD are unable to hydrolyze sulfated steroids, which leads to their accumulation in the body. nih.gov This condition provides a valuable model for studying the sulfated steroid pathway and confirms the essential role of STS in maintaining steroid homeostasis. nih.govresearchgate.net In fetal tissues, the presence of sulfatase activity has been noted, indicating that the hydrolysis of steroid sulfates like pregnenolone sulfate can occur even during early development. umich.edu This enzymatic activity is critical for providing unconjugated steroid precursors necessary for the synthesis of other essential hormones. umich.edu

Physiological and Biological Research Contexts of 17 Hydroxypregnenolone Sulfate

Role as an Intermediate in Δ5 Steroidogenic Pathways

17-Hydroxypregnenolone sulfate (B86663) is a sulfated steroid that plays a crucial role as an intermediate in the Δ5 pathway of steroidogenesis. hmdb.ca This pathway is fundamental for the biosynthesis of a wide range of steroid hormones. hmdb.ca The initial, rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone (B344588). hmdb.ca From pregnenolone, the Δ5 pathway proceeds. In this pathway, the enzyme sulfotransferase type 2A (SULT2A1) is responsible for sulfating the 3β-hydroxyl group of Δ5-steroids, including pregnenolone, 17α-hydroxypregnenolone (17-OHPreg), and dehydroepiandrosterone (B1670201) (DHEA), to form their respective sulfated counterparts: pregnenolone sulfate (PregS), 17-hydroxypregnenolone sulfate (17-OHPregS), and dehydroepiandrosterone sulfate (DHEAS). oup.com

The formation of 17-OHPreg from pregnenolone is catalyzed by the 17α-hydroxylase activity of the cytochrome P450 enzyme CYP17A1. hmdb.caoup.com Subsequently, 17-OHPreg can be sulfated to form 17-OHPregS. oup.comresearchgate.net Research indicates the coexistence of two primary steroidogenic pathways: one for unconjugated steroids and another for sulfated steroids. researchgate.net Evidence suggests that 17-OHPregS can be biosynthesized directly from pregnenolone sulfate via the 17α-hydroxylase/C17-20 lyase enzyme, indicating that sulfation can occur prior to hydroxylation. researchgate.netresearchgate.net In fact, studies suggest that the conversion of pregnenolone sulfate to 17-OHPregS is a major metabolic route for its biosynthesis. researchgate.netresearchgate.net

This compound is a key precursor in the synthesis of androgens and, subsequently, estrogens, primarily through its conversion to DHEAS. The enzyme CYP17A1, which hydroxylates pregnenolone to 17-OHPreg, also possesses 17,20-lyase activity that converts 17-OHPreg into DHEA. hmdb.caoncohemakey.com DHEA is then readily sulfated to DHEAS by the enzyme SULT2A1. oup.comnih.gov

DHEAS is the most abundant circulating steroid hormone in humans and serves as a large reservoir for the production of more potent androgens like testosterone (B1683101) and androstenedione (B190577), as well as estrogens such as estrone (B1671321) and estradiol (B170435), in peripheral tissues. oup.comoncohemakey.comwikipedia.org The conversion of DHEAS back to DHEA is facilitated by the enzyme steroid sulfatase (STS). oup.comwikipedia.org From DHEA, the pathway can proceed to androstenedione, a precursor for both testosterone and estrone. oncohemakey.comwikipedia.org The ratio of 17,20-lyase to 17α-hydroxylase activity of the CYP17A1 enzyme is a critical determinant of the balance between C21 steroids (like glucocorticoid precursors) and C19 steroids (androgens). hmdb.ca Research in girls with autism spectrum disorders noted a significantly lower ratio of DHEA to 17-hydroxypregnenolone, suggesting reduced CYP17A1 lyase activity. plos.org

The following table summarizes the key steps in the Δ5 pathway leading from 17-Hydroxypregnenolone to androgens.

| Precursor | Enzyme | Product |

| 17-Hydroxypregnenolone | CYP17A1 (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) |

| 17-Hydroxypregnenolone | SULT2A1 | This compound |

| This compound | CYP17A1 (17,20-lyase activity) | Dehydroepiandrosterone sulfate (DHEAS) |

| DHEA | SULT2A1 | Dehydroepiandrosterone sulfate (DHEAS) |

| DHEAS | Steroid Sulfatase (STS) | Dehydroepiandrosterone (DHEA) |

| DHEA | 3β-HSD | Androstenedione |

| This table illustrates the enzymatic conversions central to the Δ5 androgenic pathway. |

The Δ5 pathway, featuring 17-hydroxypregnenolone and its sulfate, directly intersects with the synthesis of glucocorticoids, such as cortisol. The enzyme 17α-hydroxylase (CYP17A1), which converts pregnenolone to 17-hydroxypregnenolone, is essential for producing both adrenal androgens and cortisol. oup.comoncohemakey.com Following its formation, 17-hydroxypregnenolone can be directed down one of two routes: conversion to DHEA by 17,20-lyase (the androgen pathway) or conversion to 17-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). testcatalog.orgmayocliniclabs.com 17-hydroxyprogesterone is a direct precursor to cortisol. testcatalog.orgmedlineplus.gov

Therefore, 17-hydroxypregnenolone stands at a critical metabolic crossroads. Deficiencies in enzymes downstream in the cortisol synthesis pathway, such as 21-hydroxylase or 11-hydroxylase, lead to a buildup of precursor molecules, including 17-hydroxyprogesterone and consequently 17-hydroxypregnenolone. testcatalog.orgmayocliniclabs.com Conversely, a deficiency in the 17α-hydroxylase enzyme itself results in low levels of 17-hydroxypregnenolone, 17-hydroxyprogesterone, DHEAS, and cortisol, while mineralocorticoid precursors like pregnenolone increase. testcatalog.orgmayocliniclabs.commayocliniclabs.com The adrenal zona fasciculata and zona reticularis are the primary sites for the production of cortisol and androgens, as the zona glomerulosa (which produces aldosterone) lacks 17α-hydroxylase activity and thus cannot synthesize 17-hydroxypregnenolone. oncohemakey.com

Involvement in Neurosteroid Research

This compound is studied within the broader context of neurosteroids, which are steroids synthesized within the nervous system or peripherally that can rapidly modulate neuronal excitability. acs.orgnih.gov Much of the research has focused on its parent compound, pregnenolone sulfate (PregS), and its primary metabolite, DHEAS, which have demonstrated significant effects on neurotransmitter systems and neural functions.

Research has established that sulfated neurosteroids, particularly pregnenolone sulfate, are potent modulators of major neurotransmitter receptors. Pregnenolone sulfate is known to act as a negative allosteric modulator of GABA-A receptors, meaning it inhibits their function. taylorandfrancis.com In contrast, it acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, enhancing their response to glutamate (B1630785). taylorandfrancis.commdpi.comgoogle.com This dual action allows it to influence the excitatory-inhibitory balance within the brain.

Studies have shown that sulfates of pregnenolone and 17-hydroxypregnenolone are neuroexcitatory substances that can activate certain subtypes of NMDA receptors, which may enhance mental activity by stimulating calcium influx into neurons. mdpi.com Conversely, pregnenolone sulfate can be inhibitory for other glutamate receptors like AMPA/kainate receptors. mdpi.com Interestingly, slight structural modifications can reverse these effects; while pregnenolone sulfate potentiates NMDA receptor currents, its reduced derivative, 5β-pregnan-3α-ol-20-one sulfate, inhibits the NMDA response. google.com Other related metabolites, such as 3α,17α-dihydroxy-5β-pregnan-20-one (17-hydroxypregnanolone), have been found to be potent positive modulators of GABA-A receptors and have a moderate inhibitory effect at NMDA receptors. acs.orgnih.gov

The modulatory effects of pregnenolone sulfate on neurotransmitter receptors translate into significant impacts on neural functions, particularly memory, as demonstrated in animal models. Pregnenolone sulfate is recognized as a potent memory-enhancing steroid in rodents. core.ac.ukresearchgate.net It has been shown to prevent amnesia induced by pharmacological agents and to reverse age-related memory deficits in animal studies. core.ac.uk The promnesic (memory-enhancing) actions of pregnenolone sulfate are believed to be mediated through its modulation of the NMDA-glutamatergic system, among others. core.ac.uk

Studies involving direct administration into the brains of mice have found that pregnenolone sulfate enhances post-training memory processes. researchgate.net When injected into limbic system structures, it proved to be an extremely potent memory enhancer, with the amygdala being the most sensitive brain region to its effects. researchgate.net An age-related decline in memory function in rats has been correlated with a decrease in hippocampal levels of endogenous pregnenolone sulfate, further supporting its role in cognitive processes. taylorandfrancis.com

Developmental Dynamics and Age-Related Changes in Research Models

Serum concentrations of 17-hydroxypregnenolone and its sulfate exhibit significant changes throughout the human lifespan, reflecting the maturation and subsequent aging of adrenal and gonadal function.

Research shows that levels are extremely high in umbilical cord blood at birth. nih.gov Following birth, concentrations remain elevated in newborns but then decrease dramatically within the first few years of life, reaching a nadir between the ages of 1 and 6. mayocliniclabs.comnih.gov A study measuring these steroids found that after the neonatal period, levels of 17-hydroxypregnenolone dropped to a low point in subjects aged 1 to 2 years, while this compound reached its lowest levels in children aged 3 to 6 years. nih.gov

Following this early childhood nadir, levels begin to rise again with the onset of adrenarche, the process of adrenal maturation that precedes puberty. oup.com Studies tracking levels in healthy subjects from age 2 to 66 found that 17-hydroxypregnenolone concentrations peaked around age 18-20, followed by a decline to a minimum around age 37-39, and a smaller, secondary peak around age 49-55. researchgate.netcapes.gov.br The age-related pattern for pregnenolone was similar. researchgate.net The levels of this compound are generally observed to be about three times higher than its unconjugated form across all age groups. researchgate.net This developmental pattern, characterized by high fetal levels, a childhood trough, and a pubertal rise, underscores its role as a marker of adrenal and gonadal steroidogenic activity throughout life. researchgate.netresearchgate.net

The table below details the serum concentrations of 17-Hydroxypregnenolone and its sulfate at different life stages, based on findings from a study by Shimozawa et al., 1988. nih.gov

| Age Group | 17-Hydroxypregnenolone (nmol/l) | This compound (nmol/l) |

| Umbilical Cord Blood | 27.1 - 80.5 | 1,560 - 5,030 |

| 1-2 years old | 0.95 - 2.09 (Nadir) | - |

| 3-6 years old | - | 0.93 - 7.03 (Nadir) |

| This table presents the range of serum concentrations observed, highlighting the high levels at birth and the subsequent nadir in early childhood. |

Fetal and Neonatal Steroidogenesis Research

This compound plays a significant role in the unique steroidogenic environment of the fetus and neonate. During fetal life, the adrenal gland is a primary site of steroid synthesis, characterized by a prominent fetal zone that exhibits high steroid sulfotransferase activity and relatively low 3β-hydroxysteroid dehydrogenase (3β-HSD) activity. e-cep.org This enzymatic profile favors the production of Δ5-steroids, including 17-hydroxypregnenolone and its sulfated conjugate.

Research on human fetal adrenal cells has demonstrated that 17-hydroxypregnenolone is a principal steroid product, alongside dehydroepiandrosterone (DHEA), DHEA sulfate (DHEAS), and pregnenolone sulfate. nih.govnih.gov The fetal adrenal cortex, particularly the fetal zone, is geared towards the massive secretion of DHEA and DHEAS, which serve as crucial precursors for placental estrogen synthesis. unsw.edu.au The direct conversion of pregnenolone sulfate to this compound has been demonstrated in fetal testicular homogenates, highlighting the importance of the sulfate pathway in fetal steroid metabolism. umich.edu This suggests that DHEAS might be synthesized directly from pregnenolone sulfate via this compound. nih.gov

In the neonate, the steroid profile reflects the transition from the fetal to the adult pattern of steroidogenesis. Studies have established normative data for 17-hydroxypregnenolone in newborns, which is crucial for the diagnosis of conditions like 3β-HSD deficiency. oup.com Circulating levels of 17-hydroxypregnenolone are highest in the umbilical artery of full-term neonates, indicating significant production by the fetal adrenals. oup.com However, these levels rapidly decline in the first few weeks after birth in both full-term and preterm infants. oup.com Preterm infants, particularly those who are sick, tend to have higher concentrations of 17-hydroxypregnenolone compared to full-term newborns. nih.gov This is thought to be due to factors such as postnatal stress leading to increased ACTH, delayed maturation of steroidogenic enzymes, and reduced renal excretion of steroid metabolites. e-cep.org

The measurement of 17-hydroxypregnenolone and its sulfate is a key diagnostic tool in neonatal medicine. Elevated levels are indicative of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, particularly the salt-losing form. nih.gov In this condition, a metabolic block leads to the accumulation of precursor steroids. Interestingly, in the simple virilizing form of 21-hydroxylase deficiency, serum concentrations of this compound may remain within the normal range in untreated patients. nih.gov

Table 1: Steroid Production in Fetal Adrenal Cells An interactive data table is available here.

| Steroid | Production Level | Role |

|---|---|---|

| 17-Hydroxypregnenolone | Principal Product nih.govnih.gov | Precursor for DHEA and DHEAS |

| Dehydroepiandrosterone (DHEA) | Principal Product nih.govnih.gov | Precursor for placental estrogens |

| DHEA Sulfate (DHEAS) | Principal Product nih.govnih.gov | Precursor for placental estrogens |

| Pregnenolone Sulfate | Principal Product nih.gov | Precursor for this compound and DHEAS |

Pubertal Steroid Metabolism Studies

The onset of puberty is marked by significant changes in the production of adrenal and gonadal steroids. 17-Hydroxypregnenolone and its sulfated form are key intermediates in the Δ5 steroidogenic pathway, which becomes increasingly active during adrenarche, the prepubertal increase in adrenal androgen production. oup.com

Research indicates that higher levels of 17-hydroxypregnenolone are often observed in individuals with premature pubarche, suggesting a potential dysregulation of the P450c17α and 3β-HSD II enzymes. nih.gov The enzyme P450c17 mediates both 17-hydroxylase and 17,20-lyase activities. The 17-hydroxylase activity converts pregnenolone to 17-hydroxypregnenolone, which is then converted to DHEA by the 17,20-lyase activity. nih.gov

During adrenarche, there is a notable increase in the production of DHEA and its sulfate, DHEAS. oup.com This process is associated with suppressed expression of 3β-HSD type 2 and increased expression of the cofactor cytochrome b5, which enhances the 17,20-lyase activity of P450c17, thereby favoring androgen production. oup.com Consequently, DHEAS is considered a key biochemical marker of adrenarche. oup.com

While DHEAS is a well-established marker, the role of 17-hydroxypregnenolone in adrenarche is less defined. oup.com However, its position as the direct precursor to DHEA underscores its importance in the pubertal transition. Studies have focused on establishing age-, sex-, and pubertal stage-specific reference ranges for both 17-hydroxypregnenolone and DHEAS to better understand the dynamics of the Δ5 pathway during this developmental period. oup.com

Advanced Research Methodologies for 17 Hydroxypregnenolone Sulfate Analysis

Spectrometric Quantification Techniques

Mass spectrometry-based methods have become the gold standard for steroid analysis due to their high specificity and sensitivity, overcoming many limitations of traditional immunoassays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the simultaneous quantification of multiple steroid metabolites, including 17-Hydroxypregnenolone. thermofisher.cnku.dk This method combines the separation capabilities of liquid chromatography with the precise detection and quantification of mass spectrometry. The process involves extracting steroids from a biological sample, such as serum, and then separating them chromatographically before they are ionized and detected by the mass spectrometer. researchgate.net LC-MS/MS offers high analytical specificity, which is crucial for distinguishing between structurally similar steroids that can interfere with other methods. nih.gov

LC-MS/MS is sensitive enough for the analysis of steroids in various biological matrices and can be used to establish age- and sex-specific reference intervals for a panel of steroid hormones. ku.dk For instance, a robust LC-MS/MS method has been developed for the simultaneous measurement of 16 different steroids, providing a valuable tool for clinical research. ku.dk Despite its advantages, challenges such as ion suppression from other steroids can make it difficult to obtain consistent results, particularly for Δ5-steroids like 17-hydroxypregnenolone. thermofisher.cn

Table 1: LC-MS/MS Method Parameters for Steroid Quantification

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Type | Serum, Dried Blood Spots researchgate.net |

| Key Advantage | High specificity and sensitivity, allowing for simultaneous quantification of multiple steroids. thermofisher.cnku.dk |

| Challenges | Potential for ion suppression and interference from structurally similar steroids. thermofisher.cn |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement over conventional LC-MS/MS, offering enhanced resolution, speed, and sensitivity. This technique has been successfully applied to develop sensitive and reliable methods for the simultaneous quantification of 17-hydroxypregnenolone (17OHPreg) and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). oup.comoup.comnih.gov

A key application of UPLC-MS/MS has been in establishing comprehensive age-, sex-, and pubertal stage-specific reference ranges for these steroids in children. oup.comnih.gov For example, a study utilizing UPLC-MS/MS for 17OHPreg analysis reported a limit of detection of 0.05 nmol/L. oup.comoup.comnih.gov Such high sensitivity is crucial for detecting the low concentrations of this steroid, particularly in pediatric populations. oup.com The reliability of UPLC-MS/MS is underscored by strong correlations with results from radioimmunoassays, with coefficients of determination of 0.93 for 17OHPreg. oup.comnih.gov

Table 2: Performance Characteristics of a UPLC-MS/MS Method for 17-Hydroxypregnenolone

| Characteristic | Value | Reference |

|---|---|---|

| Limit of Detection | 0.05 nmol/L | oup.comoup.comnih.gov |

| Calibration Curve Range | 0.1 to 200 nmol/L | oup.com |

| Coefficient of Determination (vs. RIA) | 0.93 | oup.comnih.gov |

Immunoassay Methodologies (e.g., Radioimmunoassay) in Research Settings

Before the widespread adoption of mass spectrometry, immunoassays were the primary method for quantifying steroid hormones. Radioimmunoassay (RIA) is a type of immunoassay that has been used in research settings for the determination of 17-Hydroxypregnenolone sulfate (17-PregS). nih.gov

A combined RIA method for 17-PregS involves an initial hydrolysis step, typically methanolysis, to cleave the sulfate group, followed by the immunoassay for the unconjugated 17-hydroxypregnenolone. nih.govnih.gov This approach allows for the measurement of the total 17-hydroxypregnenolone pool after sulfate removal. Studies using RIA have found that the serum levels of 17-PregS are approximately three times higher than those of the free steroid. nih.gov While valuable, particularly in historical research, immunoassays are susceptible to issues like cross-reactivity. researchgate.net

A significant limitation of steroid immunoassays is the potential for cross-reactivity, where the antibody binds to steroids other than the target analyte due to structural similarities. researchgate.netresearchgate.net This can lead to inaccurate quantification and clinically misleading results. uiowa.edu For instance, an antiserum developed for 17α-hydroxypregnenolone showed a 107% cross-reaction with 17α-hydroxyprogesterone, indicating a lack of specificity. nih.gov

Several strategies have been developed to mitigate cross-reactivity. One approach involves the chromatographic separation of steroids before the immunoassay to isolate the target compound. nih.gov Another innovative method involves adding an excess of the known cross-reactant to the assay system. nih.gov This saturates the antibody binding sites that recognize the cross-reacting steroid, making the contribution from the sample's cross-reactant negligible and thereby improving the specificity of the assay for the intended analyte. nih.gov For example, in the case of the 17α-hydroxypregnenolone RIA, adding excess 17α-hydroxyprogesterone almost completely eliminated its interference. nih.gov Furthermore, interference from the sulfated form, 17α-hydroxypregnenolone-3-sulfate, can be avoided by incorporating an ether extraction step. nih.gov

In Vitro Experimental Models

In vitro models are indispensable tools for studying the cellular and molecular mechanisms of steroidogenesis without the complexities of a whole organism.

Cultured human adrenal cells provide a valuable in vitro model to investigate the production and regulation of adrenal steroids, including sulfated Δ5-steroids. nih.govnih.gov These primary cell cultures can be stimulated with agents like cosyntropin (B549272) (a synthetic form of ACTH) to study the acute regulation of steroid synthesis. nih.govnih.gov

Studies using cultured human adrenal cells have demonstrated that pregnenolone (B344588) sulfate (PregS) shows a more prominent and sharp response to ACTH stimulation compared to DHEAS. nih.govnih.gov For example, after 3 hours of cosyntropin stimulation, PregS levels increased 21-fold compared to a modest 1.8-fold increase for DHEAS. nih.govnih.gov Analysis of microdissected adrenal zones has shown that 17α-hydroxypregnenolone is found in similar amounts in both the zona fasciculata (ZF) and zona reticularis (ZR). nih.govnih.gov Immortalized human adrenocortical cell lines, such as the NCI-H295R line, are also widely used as models to study the mechanisms of adrenal steroid production. jst.go.jp The human fetal adrenal cortex, which produces large amounts of sulfated Δ5 steroids like pregnenolone sulfate and 17α-hydroxypregnenolone sulfate, also serves as an important model system. jst.go.jp

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 17-Hydroxypregnenolone | 17OHPreg, 17-OH-Δ5P |

| This compound | 17-PregS, 17-OH-Δ5P-S |

| 17α-Hydroxyprogesterone | 17-OHP, 17-OH-Δ4P |

| Dehydroepiandrosterone | DHEA |

| Dehydroepiandrosterone sulfate | DHEAS |

| Pregnenolone | |

| Pregnenolone sulfate | PregS |

| Cortisol | |

| Androstenedione (B190577) | |

| Progesterone (B1679170) | |

| 11-Deoxycorticosterone | DOC |

| Corticosterone | |

| Aldosterone | |

| Testosterone (B1683101) | |

| Estradiol (B170435) | |

| 6-Methylprednisolone | |

| Prednisolone | |

| 21-Deoxycortisol | |

| 11-Deoxycortisol | Compound S |

| Tetrahydrocortisone | |

| Estropipate | |

| Nandrolone | |

| Androsterone sulfate | |

| Estrone-3-sulfate |

Reconstituted Enzyme Systems

Reconstituted enzyme systems are a cornerstone of biochemical research, allowing for the detailed study of specific enzymatic reactions in a controlled, in-vitro environment, free from the complexities of a whole-cell or tissue matrix. These systems are particularly valuable for dissecting the biosynthetic and metabolic pathways involving this compound.

The primary enzyme responsible for the synthesis of 17-hydroxypregnenolone from pregnenolone is cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities. nih.gov To study its function in a reconstituted system, purified CYP17A1 is combined with essential redox partners in a lipid environment (e.g., liposomes) that mimics the membrane of the endoplasmic reticulum. These partners are necessary for electron transfer to the P450 enzyme. Key components typically include:

Cytochrome P450 Reductase (POR): The primary electron donor for CYP17A1.

Cytochrome b5 (CYB5A): An accessory protein that can allosterically modulate CYP17A1 activity, particularly enhancing its 17,20-lyase function. nih.govnih.gov

Phospholipids: To create a membrane-like environment essential for enzyme structure and function.

NADPH: As the ultimate source of reducing equivalents for the reaction. mdpi.com

Studies using such systems have yielded critical insights into the "sulfate pathway" of steroidogenesis. A central question has been whether pregnenolone sulfate can be directly converted to this compound. Research employing a reconstituted system with purified human P450 17A1 and POR found no detectable metabolism of pregnenolone sulfate or this compound, even at high concentrations. nih.gov In contrast, the non-sulfated precursors, pregnenolone and 17-hydroxypregnenolone, were readily metabolized under the same conditions. nih.gov This suggests that the direct conversion of pregnenolone sulfate to this compound via P450 17A1 is not a significant pathway, and that sulfation, catalyzed by sulfotransferase enzymes like SULT2A1, likely occurs after hydroxylation. nih.govnih.gov

| Component | Function in Reconstituted System |

| CYP17A1 (P450 17A1) | The enzyme of interest, catalyzing 17α-hydroxylation. |

| POR (Cytochrome P450 Reductase) | Provides electrons necessary for CYP17A1 catalytic activity. |

| CYB5A (Cytochrome b5) | Modulates and enhances the 17,20-lyase activity of CYP17A1. nih.govnih.gov |

| NADPH | The initial source of electrons for the entire system. mdpi.com |

| Phospholipid Vesicles | Mimic the endoplasmic reticulum membrane, facilitating proper enzyme folding and interaction. |

Tissue Homogenate Studies

Tissue homogenate studies provide a vital link between the reductionist approach of reconstituted enzyme systems and the physiological complexity of in-vivo metabolism. By using homogenized tissue, researchers can investigate enzymatic activities within a more complete cellular environment that includes native enzymes, cofactors, and membrane structures. The adrenal gland, a primary site of steroidogenesis, is a common source for these preparations. nih.govnih.gov

Pioneering research in this area demonstrated the direct conversion of sulfated steroid precursors in human adrenal tissue. In one key study, a homogenate of neoplastic human adrenal tissue was incubated with pregnenolone sulfate that was doubly labeled with isotopes. oup.com Following incubation, researchers were able to isolate and identify 17α-hydroxypregnenolone sulfate as a product, confirming that the adrenal enzymatic machinery is capable of hydroxylating the steroid nucleus even when the 3β-hydroxyl group is sulfated. oup.com

Further studies using homogenates from separated zones of adrenal glands have helped to map the specific metabolic capabilities of different adrenal regions. nih.gov For instance, the zona reticularis is known to have high expression of SULT2A1 and cytochrome b5, favoring the production of sulfated androgens like DHEA-S. nih.gov By incubating precursors like pregnenolone or 17-hydroxypregnenolone with homogenates from specific zones, researchers can quantify the formation of this compound and other downstream metabolites, elucidating the differential regulation of steroidogenic pathways within the gland.

These studies often involve the following steps:

Tissue Preparation: Adrenal or other steroidogenic tissue is surgically removed and rapidly cooled.

Homogenization: The tissue is mechanically disrupted in a buffered solution to release cellular contents.

Incubation: The homogenate is incubated with a steroid substrate (e.g., pregnenolone).

Extraction and Analysis: Steroids are extracted from the mixture and identified using techniques like chromatography.

Isotope Tracer Studies in Metabolic Pathway Elucidation

Isotope tracer studies are an indispensable tool for elucidating metabolic pathways by tracking the transformation of molecules through a biological system. By labeling a precursor molecule with a stable or radioactive isotope, scientists can follow its journey and identify the resulting metabolites. This methodology has been fundamental to understanding the biosynthesis of this compound.

A classic example involves the use of dual-labeled pregnenolone sulfate, specifically pregnenolone-³H sulfate-³⁵S. oup.com When this compound was incubated with a homogenate of human adrenal carcinoma tissue, researchers successfully isolated 17α-hydroxypregnenolone-³H sulfate-³⁵S among the products. oup.com The presence of both isotopes in the product molecule provided unequivocal evidence for the direct 17α-hydroxylation of pregnenolone sulfate without the removal of the sulfate group. oup.com

These tracer studies can be conducted both in vitro, using tissue homogenates, and in vivo. In an in vivo study, the same doubly labeled pregnenolone sulfate was injected into a patient with an adrenal carcinoma. oup.com Analysis of urinary metabolites revealed extensive metabolism, and several sulfated steroids, including 17α-hydroxypregnenolone 3-sulfate, were isolated and identified, confirming that this metabolic pathway operates within the human body. oup.com

Modern analytical techniques have further refined isotope tracing. Liquid chromatography-mass spectrometry (LC-MS) can be used with substrates labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov For instance, deuterated standards like d₃-17α-hydroxypregnenolone are used as internal standards in quantitative mass spectrometry assays to ensure accurate measurement of the native compound in biological samples. nih.gov These methods allow for precise quantification of steroid fluxes and pathway activities.

Table of Isotope Tracer Applications

| Isotope(s) | Precursor Labeled | Experimental System | Key Finding |

|---|---|---|---|

| ³H and ³⁵S | Pregnenolone sulfate | Human adrenal tissue homogenate (in vitro) | Demonstrated the direct conversion of pregnenolone sulfate to 17α-hydroxypregnenolone sulfate. oup.com |

| ³H and ³⁵S | Pregnenolone sulfate | Human patient (in vivo) | Confirmed the operation of the "sulfate pathway" in the body, identifying 17α-hydroxypregnenolone sulfate as a metabolite. oup.com |

| Deuterium (e.g., d₃) | 17α-hydroxypregnenolone | N/A (Used as analytical standard) | Enables precise and accurate quantification of 17-hydroxypregnenolone in biological samples via mass spectrometry. nih.gov |

Investigation of 17 Hydroxypregnenolone Sulfate in Specific Biological Research Models

Animal Models in Steroid Hormone Research (e.g., Bovine, Rabbit, Rat, Newt, Japanese Quail)

The study of 17-hydroxypregnenolone sulfate (B86663) and its unconjugated form, 17-hydroxypregnenolone, in various animal models has provided valuable insights into steroid hormone biosynthesis and function. Different species exhibit unique enzymatic profiles, making them suitable for investigating specific aspects of steroidogenesis.

Bovine Models: The bovine adrenal gland is a significant model for steroidogenesis research. It possesses a cytochrome P450c17 (CYP17A1) enzyme with 17,20-lyase activity that can convert 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). However, the bovine adrenal cells also exhibit very high 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) activity. This high enzymatic activity rapidly converts pregnenolone (B344588) to progesterone (B1679170), channeling steroid production towards glucocorticoids rather than DHEA, even under ACTH stimulation nih.gov. In fact, ACTH stimulation in bovine adrenal cells leads to an even higher HSD3B2 activity, further minimizing the formation of DHEA nih.gov.

Rabbit Models: Research on rabbit adrenocortical cells has demonstrated a significant response to chronic stimulation with corticotropin (B344483) (ACTH). This prolonged stimulation enhances the adrenal gland's capacity to produce pregnenolone and convert it into 17-hydroxylated steroids.

Rat Models: The rat brain has been a important model for understanding neurosteroids. Studies have shown that pregnenolone and its sulfated ester, pregnenolone sulfate, are present in the rat brain at concentrations significantly higher than in the plasma. These levels appear to be independent of peripheral steroidogenic glands, suggesting that their formation or accumulation occurs in situ within the brain. Evidence for the synthesis of estradiol (B170435) from pregnenolone in the adult male rat hippocampus has been established, with the localization of key steroidogenic enzymes like P450c17α and P450 aromatase in neurons nih.gov. Research has also indicated that pregnenolone sulfate may play a role in cognitive functions, with studies showing that its levels in the hippocampus are correlated with memory performance in aged rats nih.gov. DHEA sulfate (DHEAS), a downstream product of 17-hydroxypregnenolone, has been shown to augment cholinergic function in animal models, including increasing acetylcholine (B1216132) release from hippocampal neurons in rats nih.gov.

| Animal Model | Key Findings | Reference |

|---|---|---|

| Bovine | Adrenal glands can convert 17α-hydroxypregnenolone to DHEA, but high HSD3B2 activity favors progesterone synthesis. ACTH stimulation further increases HSD3B2 activity. | nih.gov |

| Rat | Brain synthesizes neurosteroids like pregnenolone sulfate in situ. Hippocampal pregnenolone sulfate levels are linked to cognitive performance in aged rats. DHEAS enhances acetylcholine release in the hippocampus. | nih.govnih.gov |

| Newt | The neurosteroid 7α-hydroxypregnenolone, a derivative of 17α-hydroxypregnenolone, is involved in enhancing courtship behavior. | nih.gov |

| Japanese Quail | The brain can produce pregnenolone from cholesterol independently of peripheral glands. Pregnenolone sulfate and DHEA sulfate have been detected in brain extracts, although at low levels. | nih.gov |

Newt and Japanese Quail Models: Research in non-mammalian species has also contributed to our understanding of neurosteroids related to 17-hydroxypregnenolone. In the male newt (Cynops pyrrhogaster), the neurosteroid 7α-hydroxypregnenolone, a derivative of 17α-hydroxypregnenolone, has been shown to enhance courtship behavior nih.gov. In the Japanese quail, studies have demonstrated that the brain has the capacity to synthesize pregnenolone from cholesterol, and this production is largely independent of peripheral endocrine glands nih.gov. While pregnenolone sulfate and DHEA sulfate have been detected in the brain of the Japanese quail, their levels were found to be low in both hypophysectomized and sham-operated birds nih.gov.

Research on Steroid Hormone Imbalances and Genetic Enzymatic Deficiencies

The investigation of 17-hydroxypregnenolone sulfate is crucial in the context of research on steroid hormone imbalances, particularly in congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting adrenal steroid biosynthesis.

In certain enzymatic deficiencies, the normal steroidogenic pathway is blocked, leading to the accumulation of precursor steroids.

3β-Hydroxysteroid Dehydrogenase (3βHSD) Deficiency: In this form of CAH, the conversion of Δ5-steroids (pregnenolone, 17-hydroxypregnenolone, and DHEA) to Δ4-steroids (progesterone, 17-hydroxyprogesterone, and androstenedione) is impaired nih.gov. This leads to a characteristic accumulation of pregnenolone, 17-hydroxypregnenolone, and DHEA in the blood medscape.commedscape.com. Consequently, the ratio of 17-hydroxypregnenolone to 17-hydroxyprogesterone is markedly elevated and serves as a key diagnostic indicator medscape.com.

17α-Hydroxylase/17,20-lyase Deficiency: This rare form of CAH is caused by mutations in the CYP17A1 gene, leading to impaired production of both cortisol and sex steroids e-apem.orgwikipedia.org. The deficiency of 17α-hydroxylase activity prevents the conversion of pregnenolone to 17-hydroxypregnenolone and progesterone to 17-hydroxyprogesterone medscape.commedscape.com. As a result, there is a decreased production of 17-hydroxypregnenolone, 17-hydroxyprogesterone, DHEA, and androstenedione (B190577) e-apem.org. This leads to low or absent levels of 17-hydroxypregnenolone and its sulfate in circulation testcatalog.org.

Measurement of 17-hydroxypregnenolone and its sulfate ester serves as a valuable biomarker in the diagnosis and research of specific adrenal disorders.

Diagnosis of 3βHSD Deficiency: Elevated levels of 17-hydroxypregnenolone are a primary indicator of 3βHSD deficiency nih.govhealthmatters.io. In research settings, analyzing the levels of this steroid precursor helps in confirming the diagnosis, particularly when results for 21-hydroxylase and 11-hydroxylase deficiencies are negative testcatalog.org.

Diagnosis of 17α-Hydroxylase Deficiency: Conversely, low to undetectable levels of 17-hydroxypregnenolone are characteristic of 17α-hydroxylase deficiency testcatalog.orgultalabtests.com. This makes its measurement a critical component in the differential diagnosis of CAH.

| Enzymatic Deficiency | Effect on 17-Hydroxypregnenolone/Sulfate Levels | Diagnostic Significance | Reference |

|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3βHSD) Deficiency | Increased | Primary marker for diagnosis due to precursor accumulation. | nih.govmedscape.comhealthmatters.io |

| 17α-Hydroxylase/17,20-lyase Deficiency | Decreased or Absent | Key indicator for diagnosis due to blockage in its synthesis. | medscape.commedscape.comtestcatalog.org |

Research on Physiological Adaptations (e.g., stress, physical activity) and Steroid Profiles

The role of Δ5-steroids, including DHEA and its sulfate (DHEAS), in the physiological response to stress has been a subject of interest in both human and animal studies. As 17-hydroxypregnenolone is a direct precursor to DHEA, its regulation is intrinsically linked to the stress response pathway.

Studies in domestic animals have explored the potential of DHEA and DHEAS as biomarkers of stress, acting as potential counterparts to the well-established glucocorticoid stress response nih.gov. The synthesis of DHEA from pregnenolone occurs via the Δ5 pathway, with 17α-hydroxypregnenolone as an essential intermediate nih.gov. The enzyme CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and subsequently to DHEA nih.gov. The balance between the activities of CYP17A1 and HSD3B2 can therefore influence the production of stress-related androgens. While direct research focusing specifically on this compound levels during stress and physical activity in these models is limited, its position as a key precursor suggests that its turnover rate is likely altered under such conditions to meet the demand for downstream steroid hormones like DHEA and DHEAS.

Emerging Research Perspectives and Future Directions

Unraveling Complex Regulatory Networks

The biosynthesis and activity of 17-Hydroxypregnenolone sulfate (B86663) are governed by a complex network of enzymes and regulatory proteins. A key enzyme in its production is Cytochrome P450c17 (CYP17A1), which possesses dual catalytic functions: 17α-hydroxylase and 17,20-lyase activities. nih.govsci-hub.se The 17α-hydroxylase activity converts pregnenolone (B344588) to 17-hydroxypregnenolone, which can then be sulfated. The subsequent 17,20-lyase activity of the same enzyme converts 17-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). nih.govsci-hub.semdpi.com

Recent research has highlighted the intricate regulation of these enzymatic steps. For instance, the 17,20-lyase activity of CYP17A1 is significantly enhanced by the allosteric regulator cytochrome b5 (CYB5). nih.gov Furthermore, the sulfation of DHEA to its more stable and abundant sulfate ester, DHEAS, is catalyzed by the sulfotransferase enzyme SULT2A1. nih.govmdpi.com Emerging studies are investigating the potential for multienzyme complexes involving these key proteins. Recent findings suggest that SULT2A1 and SULT1E1 can physically interact with CYP17A1 and its redox partners, potentially forming a complex that facilitates the efficient synthesis of DHEA sulfate. nih.gov The enzymatic activity of these sulfotransferases was found to increase in the presence of CYP17A1, suggesting a functional significance to this interaction. nih.gov

Future research will likely focus on further elucidating the structure and function of these potential "steroidogenic metabolons." Understanding how these complexes are assembled and regulated will provide deeper insights into the control of adrenal androgen production and the role of 17-Hydroxypregnenolone sulfate within these pathways.

Elucidating Novel Biological Functions

While traditionally viewed as an intermediate in steroidogenesis, emerging evidence suggests that this compound may have biological functions beyond its role as a precursor. As a sulfated steroid, it is more water-soluble than its non-sulfated counterpart, and its transport and cellular uptake are dependent on specific transporters. mdpi.com

One area of active investigation is its potential role as a neurosteroid. DHEA and its sulfate, which are downstream products of 17-hydroxypregnenolone, have been shown to have various effects in the brain, including neuroprotection and neurite growth. nih.gov Given that the synthesizing enzyme CYP17A1 is expressed in the brain, it is plausible that 17-Hydroxypregnenolone and its sulfated form are also produced locally and exert direct effects on neural function. nih.govnih.gov

Furthermore, the balance between different steroid hormones is crucial for maintaining physiological homeostasis. Studies in patients with rheumatoid arthritis and systemic lupus erythematosus have demonstrated distinct alterations in the levels of various adrenal steroids, including 17-hydroxypregnenolone, suggesting a potential role for this steroid in inflammatory and autoimmune conditions. nih.gov Future research is needed to explore these potential novel functions and to understand the specific receptors and signaling pathways through which this compound may act.

Advancements in Analytical Approaches for Research

Accurate and sensitive measurement of steroid hormones is critical for both clinical diagnostics and research. Historically, radioimmunoassays (RIAs) have been used to measure 17-Hydroxypregnenolone and its sulfate. researchgate.netnih.gov However, these methods can be limited by cross-reactivity with other structurally similar steroids, which can lead to inaccurate results, particularly during pregnancy when numerous steroid metabolites are present. nih.gov

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized steroid analysis. This technique offers superior specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids in a single sample. oup.comtestcatalog.org LC-MS/MS methods have been developed for the concurrent measurement of 17-hydroxypregnenolone and DHEAS, providing a more accurate picture of the Δ5 steroid pathway. oup.com

Table 1: Comparison of Analytical Methods for this compound

| Feature | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | Separation of molecules based on their physicochemical properties followed by mass-based detection and fragmentation for identification. |

| Specificity | Can be affected by cross-reactivity from structurally similar steroids. nih.gov | High specificity due to separation and mass-based detection. testcatalog.org |

| Sensitivity | Generally good, but can be limited by the affinity of the antibody. | High sensitivity, with low limits of detection. oup.com |

| Multiplexing | Typically measures a single analyte per assay. | Capable of measuring multiple analytes simultaneously. oup.com |

| Sample Throughput | Can be high with automated systems. | Can be high with modern automated systems. |

Future advancements in analytical chemistry will likely focus on further improving the sensitivity and throughput of LC-MS/MS methods, as well as developing novel techniques for imaging the distribution of steroids within tissues. These advancements will be crucial for unraveling the complex roles of this compound in health and disease.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of 17-hydroxypregnenolone sulfate in placental and fetal compartments?

- Methodological Answer : this compound is synthesized via 17-hydroxylation of pregnenolone sulfate in the placenta and fetal tissues. In the placenta, it is derived from sulfated precursors, while fetal synthesis occurs through direct 17-hydroxylation of progesterone . Key experimental approaches include isotopic labeling to track precursor-product relationships and enzyme activity assays (e.g., 17α-hydroxylase/C17,20-lyase activity) in placental and fetal tissue homogenates .

Q. How is this compound quantified in biological samples, and what are the analytical challenges?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity for sulfated steroids. Challenges include matrix effects (e.g., ionization suppression in plasma) and cross-reactivity with structurally similar steroids like dehydroepiandrosterone sulfate (DHEAS). Solid-phase extraction and derivatization protocols are critical for improving detection limits .

Q. What role does this compound play in steroidogenic cascades?

- Methodological Answer : It serves as a precursor for DHEA sulfate via C17-C20 desmolase activity, which is essential for downstream androgen and estrogen synthesis. Studies using adrenal cell lines (e.g., H295R) with pharmacological inhibitors (e.g., ketoconazole for 17,20-lyase inhibition) can elucidate its metabolic fate .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound concentrations across developmental stages?

- Methodological Answer : Discrepancies often arise from differences in sample types (e.g., fetal vs. maternal circulation) or assay specificity. Standardized protocols for sample collection (e.g., gestational age-matched controls) and harmonized LC-MS/MS methods are recommended. Cross-validation with orthogonal techniques like radioimmunoassay (RIA) after sulfatase treatment can improve accuracy .

Q. What experimental designs are optimal for studying the enzyme kinetics of this compound metabolism?

- Methodological Answer : Use recombinant human cytochrome P450 enzymes (e.g., CYP17A1) in microsomal assays to measure substrate conversion rates. Kinetic parameters (Km, Vmax) should be compared across tissue sources (e.g., fetal liver vs. adrenal glands). Computational modeling of steroidogenic networks can predict flux under varying physiological conditions .

Q. How does this compound interact with neuroactive steroid pathways in anxiety-related disorders?

- Methodological Answer : In vitro electrophysiology (e.g., patch-clamp studies) can assess its modulation of GABA-A or NMDA receptors. Clinical studies should pair steroid profiling (LC-MS/MS) with behavioral assays (e.g., POMS questionnaires) in patients with late-onset congenital adrenal hyperplasia (CAH). Pharmacological interventions (e.g., ketoconazole) can test causality in anxiety modulation .

Q. What are the methodological considerations for longitudinal studies of this compound in pediatric populations?

- Methodological Answer : Establish age- and Tanner stage-specific reference ranges using large cohort datasets. Control for diurnal variation and menstrual cycle phases in post-pubertal subjects. Use multi-omics integration (e.g., steroid metabolomics + transcriptomics) to identify regulatory networks in disorders like 21-hydroxylase deficiency .

Data Interpretation & Contradiction Analysis

Q. How should researchers address inconsistencies in the reported placental vs. fetal contributions to this compound pools?

- Methodological Answer : Perform dual-isotope tracer studies in ex vivo placental perfusion models to quantify fetal-maternal exchange. Spatial resolution techniques (e.g., MALDI imaging) can localize steroid synthesis hotspots in placental tissue .

Q. What statistical approaches are suitable for analyzing correlations between this compound and clinical phenotypes?

- Methodological Answer : Multivariate regression models adjusting for confounders (e.g., BMI, medication use) are essential. Machine learning algorithms (e.g., random forests) can identify non-linear relationships in high-dimensional datasets. Meta-analyses of pooled patient cohorts improve power for rare endocrine disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro